
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the creation of C1-bridged fluorenylidene cyclopentadienylidene complexes of zirconium. These complexes are synthesized to act as catalyst precursors for the polymerization of ethylene and propylene, showing that the type and position of substituents on the ligands significantly influence catalytic activity and the properties of the resulting polymers (Alt & Jung, 1998).
Molecular Structure Analysis
The molecular structure of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride and related complexes has been studied through X-ray crystallography, revealing that these complexes crystallize in specific conformations that are crucial for their catalytic activity. The steric bulk of the substituents and their arrangement around the zirconium center play a vital role in determining the efficiency and specificity of polymerization reactions (Zhang et al., 2000).
Chemical Reactions and Properties
These complexes, upon activation with methylaluminoxane (MAO), can polymerize ethylene and propylene to produce polyolefins with varying molecular weights and degrees of stereospecificity. The nature of the substituents on the ligands influences the polymerization process, with certain substituents promoting the formation of hemitactic, syndiotactic, or isotactic polypropylenes and their block copolymers (Alt & Jung, 1998).
Physical Properties Analysis
The physical properties of the polymers produced using diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride as a catalyst are determined by the molecular weight and stereoregularity of the polyolefins. These properties are critical for the application of the resulting polymers in various industrial and commercial products. The influence of the catalyst structure on the polymerization outcome allows for the tailored synthesis of polyolefins with desired physical properties (Zhang et al., 2000).
Chemical Properties Analysis
The chemical properties of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, including its reactivity and interaction with MAO, are pivotal for its role as a catalyst in olefin polymerization. These properties are influenced by the electronic and steric characteristics of the ligands, which determine the catalytic activity, selectivity, and stability of the complex during the polymerization process (Licht et al., 2000).
Aplicaciones Científicas De Investigación
Polymerization Catalyst
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride has been identified as a potent catalyst in the polymerization processes. It shows high activity in the syndiospecific polymerization of methacrylates, notably methyl methacrylate (MMA), producing polymers like polymethyl methacrylate (PMMA) with high syndiotacticity. The polymers generated exhibit notable properties, such as high glass transition temperatures (Ning & Chen, 2008). Additionally, this compound is used in the copolymerization of ethylene and norbornene, leading to copolymers with different properties based on the reaction conditions and other catalysts used in the process (Lee et al., 2004).
Catalyst in Ethylene Polymerization
This compound is also active in the catalytic polymerization of ethylene when combined with cocatalysts like methyl aluminoxane (MAO). Studies demonstrate its effectiveness in producing polymers with varying molecular weights and properties, which are determined by the specific reaction conditions and catalyst combinations used (Licht, Alt, & Karim, 2000).
Copolymerization Agent
The role of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride extends to its use in copolymerization processes. It has been employed as a catalyst in producing copolymers like 1,9-decadiene/propylene copolymers, where it interacts with other catalysts to form complex polymer structures. These structures can act as compatibilizers in different polymer blends, enhancing the material properties of the resultant polymer (Tynys et al., 2007).
Influence on Polymer Properties
Research indicates that the use of diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride in polymerization affects the properties of the resultant polymers significantly. For instance, in the copolymerization of ethylene and propylene with norbornene, this compound has been shown to influence the distribution of copolymer composition, affecting the physical properties like glass transition temperatures of the produced polymers (Naga & Imanishi, 2003).
Safety And Hazards
Propiedades
Número CAS |
132510-07-7 |
|---|---|
Nombre del producto |
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride |
Fórmula molecular |
C31H22.Cl2Zr |
Peso molecular |
556.64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



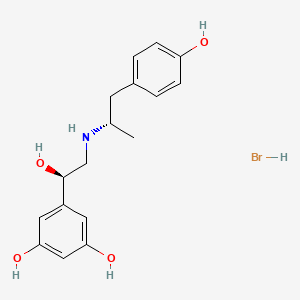
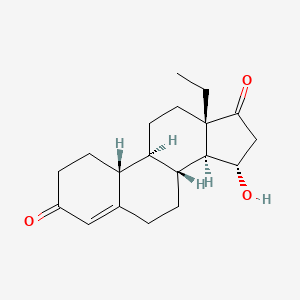
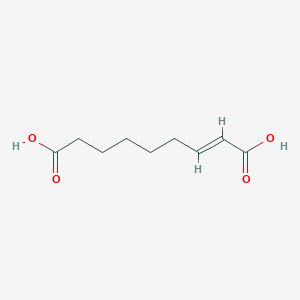
![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)
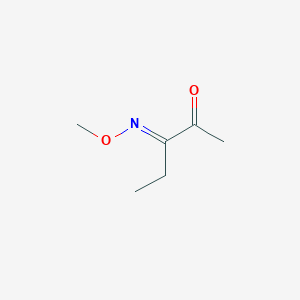
![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
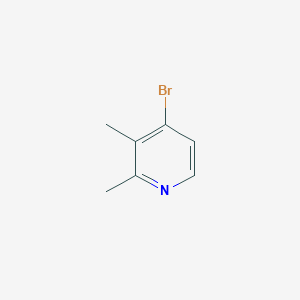
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)